molecular formula C25H25N3O4 B3925679 7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol

7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol

Cat. No.: B3925679
M. Wt: 431.5 g/mol
InChI Key: LMNXSQSIQZSREJ-UHFFFAOYSA-N
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Description

7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a 4-methylpyridin-2-ylamino group and a 2,3,4-trimethoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with 4-Methylpyridin-2-ylamino Group:

    Attachment of 2,3,4-Trimethoxyphenylmethyl Group: This step involves the alkylation of the quinoline derivative with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: A simpler analog with similar pyridine substitution.

    Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substitution.

    Imatinib: A therapeutic agent with a similar structural motif used in cancer treatment.

Uniqueness

7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, contributes to its potential as a versatile ligand and bioactive molecule.

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-(2,3,4-trimethoxyphenyl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-15-11-13-26-20(14-15)28-22(17-8-7-16-6-5-12-27-21(16)23(17)29)18-9-10-19(30-2)25(32-4)24(18)31-3/h5-14,22,29H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNXSQSIQZSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol
Reactant of Route 2
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol
Reactant of Route 3
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol
Reactant of Route 4
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol
Reactant of Route 5
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol
Reactant of Route 6
7-{[(4-Methylpyridin-2-yl)amino](2,3,4-trimethoxyphenyl)methyl}quinolin-8-ol

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